Cas no 1784632-55-8 (2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol)

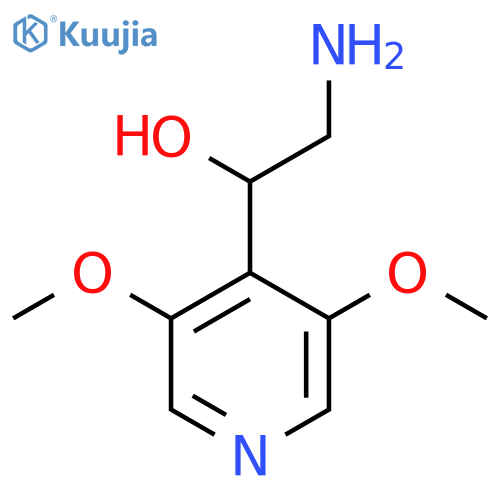

1784632-55-8 structure

商品名:2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1825212

- 1784632-55-8

- 2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol

- 2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol

-

- インチ: 1S/C9H14N2O3/c1-13-7-4-11-5-8(14-2)9(7)6(12)3-10/h4-6,12H,3,10H2,1-2H3

- InChIKey: CPEMZCHLLJJLBH-UHFFFAOYSA-N

- ほほえんだ: OC(CN)C1C(=CN=CC=1OC)OC

計算された属性

- せいみつぶんしりょう: 198.10044231g/mol

- どういたいしつりょう: 198.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.6Ų

- 疎水性パラメータ計算基準値(XlogP): -1

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1825212-2.5g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 2.5g |

$2240.0 | 2023-09-19 | ||

| Enamine | EN300-1825212-0.5g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 0.5g |

$1097.0 | 2023-09-19 | ||

| Enamine | EN300-1825212-10.0g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 10.0g |

$4914.0 | 2023-07-10 | ||

| Enamine | EN300-1825212-1.0g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 1.0g |

$1142.0 | 2023-07-10 | ||

| Enamine | EN300-1825212-0.25g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 0.25g |

$1051.0 | 2023-09-19 | ||

| Enamine | EN300-1825212-1g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 1g |

$1142.0 | 2023-09-19 | ||

| Enamine | EN300-1825212-0.1g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 0.1g |

$1005.0 | 2023-09-19 | ||

| Enamine | EN300-1825212-10g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 10g |

$4914.0 | 2023-09-19 | ||

| Enamine | EN300-1825212-0.05g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 0.05g |

$959.0 | 2023-09-19 | ||

| Enamine | EN300-1825212-5.0g |

2-amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol |

1784632-55-8 | 5.0g |

$3313.0 | 2023-07-10 |

2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1784632-55-8 (2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2039-76-1(3-Acetylphenanthrene)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬